molecular formula C11H13NO2 B3057457 2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid CAS No. 80871-70-1

2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid

Cat. No.: B3057457
CAS No.: 80871-70-1
M. Wt: 191.23 g/mol
InChI Key: RIJNIVWHYSNSLQ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-ylamino)acetic Acid is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This compound features a 2,3-dihydro-1H-indene moiety linked to a glycine derivative via an amino group, making it a valuable building block for the synthesis of more complex molecules. Its structural similarity to neurologically active indane derivatives, such as the MAO-B inhibitor Rasagiline, suggests potential for central nervous system (CNS) applications . Researchers utilize this compound primarily as a key intermediate or precursor. Its applications include the exploration of novel neuroprotective agents, the development of dopamine uptake inhibitors, and the synthesis of potential treatments for neurodegenerative conditions and diabetic neuropathy . The primary value for researchers lies in its versatile chemical structure, which allows for further functionalization to create libraries of compounds for biological screening. The indane core is a privileged structure in drug discovery, often associated with the ability to cross the blood-brain barrier, making this compound particularly relevant for projects aimed at targeting the central nervous system . Handling should be in accordance with good laboratory practices. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJNIVWHYSNSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433747
Record name 2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80871-70-1
Record name 2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium(III) chloride for reduction and formaldehyde for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature yields indoles via a formal reductive C(sp2)–H amination reaction .

Scientific Research Applications

This compound has numerous scientific research applications, particularly in the fields of chemistry, biology, and medicine. Indole derivatives, including 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid, are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . They are used in the development of new therapeutic agents and in the study of various biological processes. Additionally, these compounds are valuable in the synthesis of other complex molecules and in the investigation of reaction mechanisms .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological activities . For example, indole-3-acetic acid, a related compound, acts as a plant hormone by promoting cell elongation and division through the activation of specific signaling pathways . The exact molecular targets and pathways for this compound may vary depending on its specific application and context.

Comparison with Similar Compounds

Core Indene Derivatives

  • 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid This compound (PubChem CID: N/A) shares the indene backbone but replaces the aminoethyl group with a direct amino-acetic acid linkage. Its stereoisomer, (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS: 181227-46-3), highlights the role of chirality in biological activity, with research applications in targeted drug design .
  • (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Derivatives
    Substitution at the 6-position with chlorine enhances anti-inflammatory activity. For example, amide derivatives of this compound exhibited residual anti-inflammatory activity exceeding indomethacin, with ED₃₀ values as low as 6.45 mg/kg. However, toxicity at higher doses (100 mg/kg) limits therapeutic utility .

  • This derivative (CID: 22016565) demonstrates how functional group modifications alter physicochemical properties .

Functional Group Variations

  • Ester Derivatives
    Compounds like (E)-ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate (CAS: 21779-31-7) replace the acetic acid with an ester, enhancing lipophilicity for improved membrane permeability .

  • Amide Derivatives
    Indantadol Hydrochloride (acetamide hydrochloride) and PF-46396 (a complex MI) utilize amide bonds to stabilize interactions with viral targets. PF-46396, despite structural dissimilarity to bevirimat, shares a mechanism inhibiting HIV-1 CA-SP1 processing .

Pharmacological Comparison

Anti-HIV Activity

  • PF-46396 A potent maturation inhibitor, PF-46396 disrupts HIV-1 replication by blocking CA-SP1 cleavage. Its indene-aminoethyl scaffold demonstrates that diverse chemical classes can target viral maturation pathways effectively .

Anti-Inflammatory and Analgesic Activity

  • Amide Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Compound 6y (ED₃₀: 6.45 mg/kg) showed prolonged anti-inflammatory effects but exhibited toxicity at 100 mg/kg. These derivatives avoid TNF-α pathways, reducing ulcerogenicity compared to NSAIDs like indomethacin .

Solubility and Stability

  • (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid The Boc-protected amino group enhances stability during synthesis, critical for maintaining chirality in intermediates .
  • Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride This ester derivative (CAS: 136834-79-2) has a molecular weight of 241.72 g/mol and is stored at room temperature, indicating moderate stability .

Data Tables

Table 1: Key Pharmacological Data for Selected Derivatives

Compound Activity (ED₃₀/IC₅₀) Toxicity (LD₅₀) Target/Mechanism Reference
6y 6.45 mg/kg (anti-inflammatory) 100 mg/kg (toxic) COX-independent anti-inflammatory
PF-46396 Not reported Not reported HIV-1 CA-SP1 processing inhibitor

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Storage Conditions
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid 191.23 Research solution (10 mM) RT, protect from light
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate HCl 241.72 Not specified RT

Biological Activity

2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid, also known as 2-indaneglycine, is a compound with the molecular formula C11H13NO2. It belongs to a class of indole derivatives that have garnered attention for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : Indole derivatives exhibit high affinity for multiple receptors, influencing cellular signaling pathways and gene expression.
  • Biochemical Pathways : The compound is involved in several critical biochemical pathways that mediate its biological effects. These include pathways related to inflammation, oxidative stress response, and metabolic regulation.

Biological Activities

The compound has been investigated for various biological activities:

  • Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication through interference with viral entry or replication processes.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study synthesized various derivatives based on indole structures and evaluated their antimicrobial activity. The results indicated that many derivatives exhibited significant activity against Gram-negative bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 25 to 200 µg/ml .
  • Anticancer Research :
    • In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines. For instance, specific derivatives were found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Inflammation Modulation :
    • Another study highlighted the anti-inflammatory properties of indole derivatives, demonstrating their ability to reduce levels of inflammatory cytokines in cell culture models.

Comparative Analysis

To better understand the biological activity of this compound compared to other indole derivatives, the following table summarizes key findings:

CompoundAntiviral ActivityAnti-inflammatory ActivityAnticancer ActivityAntimicrobial Activity
2-(2,3-dihydro-1H-indene)acetic acidModerateHighHighHigh
Indole-3-acetic acidLowModerateModerateModerate
Other indole derivativesVariableHighVariableHigh

Q & A

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in drug delivery systems?

  • Methodological Answer: Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds.
  • Light Sensitivity : Store under UV/visible light and track photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid
Reactant of Route 2
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2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.